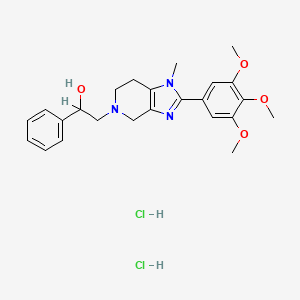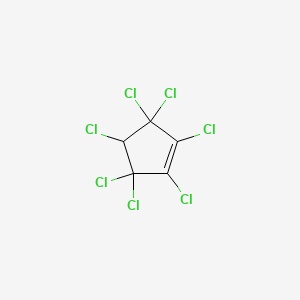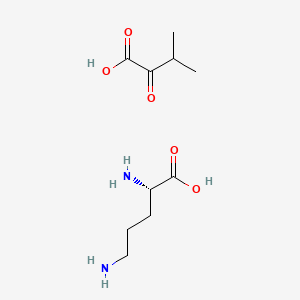
Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including as a dye in the textile industry and as a pH indicator in chemical laboratories.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate typically involves the diazotization of 5-(tert-butyl)-2-hydroxyaniline followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid. The reaction conditions generally include:
Diazotization: The amine group of 5-(tert-butyl)-2-hydroxyaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Coupling: The diazonium salt is then reacted with 2-hydroxy-5-nitrobenzenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in the textile industry for coloring fabrics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels. This property makes it useful as a pH indicator. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a change in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be exploited in various applications.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: A dye used in histology for staining tissues.
Sudan III: A dye used for staining lipids in biological samples.
Uniqueness
Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, enhancing its stability, while the nitro and sulfonate groups contribute to its solubility and reactivity.
特性
CAS番号 |
94021-30-4 |
|---|---|
分子式 |
C16H16KN3O7S |
分子量 |
433.5 g/mol |
IUPAC名 |
potassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17N3O7S.K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;/h4-8,20-21H,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChIキー |
LBHNHGYIFIYLOQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)




